molecular formula C36H44Cl2N6O6 B1668383 Unii-VU9805I777 CAS No. 183488-70-2

Unii-VU9805I777

Cat. No. B1668383
M. Wt: 725.7 g/mol
InChI Key: WHZMBBYMAAAWBF-XUHOPPJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CEP-2563 is a prodrug of CEP-751 (KT-6587) as antitumor agent, inhibiting protein kinases.

Scientific Research Applications

Nanoparticle Synthesis

Recent advances in the synthesis of inorganic nanoparticles are crucial for various scientific fields. These nanoparticles have applications in several areas, including material science and electronics. The development of new materials, including nanoparticles, plays a vital role in technological advancements, as seen in the evolution from vacuum tubes to semiconductor chips (Cushing, Kolesnichenko, & O'connor, 2004).

Collaborative Working Environments

Large scientific applications often require collaboration across geographically dispersed teams. Tools and software for collaborative environments are essential for facilitating remote development and data sharing in scientific research. An example is the Unified Air Pollution Model (UNI-DEM), which demonstrates the need for frameworks offering application-centric facilities for scientific collaboration (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Imaging and Data Processing

The Vanderbilt University Institute for Imaging Science (VUIIS) has developed a database for processing a vast array of scans, providing tools for rapid prototyping and large-scale image processing. This is significant for research involving extensive data and imaging needs (Harrigan et al., 2016).

Translating Research to Innovations

The translation of scientific research into practical innovations has a long history, with organizations like the National Collegiate Inventors and Innovators Alliance playing a pivotal role. They provide training and support for turning scientific discoveries into viable, socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Data Management and Drug Identification

The Global Substance Registration System (GSRS) by the FDA and NCATS offers rigorous scientific descriptions of substances relevant to medicine. It includes unique identifiers (UNIIs) and descriptions for over 100,000 substances, aiding in the identification and regulation of medicinal products (Peryea et al., 2020).

Nanosatellite Development

The University Nanosat Program (UNP) exemplifies student involvement in developing nanosatellites for space exploration and research, fostering innovation and training in aerospace technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

properties

CAS RN

183488-70-2

Product Name

Unii-VU9805I777

Molecular Formula

C36H44Cl2N6O6

Molecular Weight

725.7 g/mol

IUPAC Name

[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride

InChI

InChI=1S/C36H40N6O6.2ClH/c1-35-36(46-2,19-47-27(43)14-16-39-33(44)23(38)11-7-8-15-37)17-26(48-35)41-24-12-5-3-9-20(24)29-30-22(18-40-34(30)45)28-21-10-4-6-13-25(21)42(35)32(28)31(29)41;;/h3-6,9-10,12-13,23,26H,7-8,11,14-19,37-38H2,1-2H3,(H,39,44)(H,40,45);2*1H/t23-,26+,35-,36-;;/m0../s1

InChI Key

WHZMBBYMAAAWBF-XUHOPPJLSA-N

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)[C@H](CCCCN)N)OC.Cl.Cl

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)C(CCCCN)N)OC.Cl.Cl

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)C(CCCCN)N)OC.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CEP 2563
CEP-2563
CEP2563

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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